molecular formula C22H24N4O2 B2515195 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide CAS No. 887214-79-1

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide

Número de catálogo B2515195
Número CAS: 887214-79-1
Peso molecular: 376.46
Clave InChI: GASWFBQSSYFFMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide" has been the subject of various studies aimed at discovering new non-toxic anti-inflammatory agents. One study focused on the synthesis, pharmacological evaluation, and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors .

Synthesis Analysis

The synthesis of the compound involved a simple two-step chemical process. Different amino benzothiazoles were chloroacetylated and further reacted with substituted piperazines in the presence of a base to obtain N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs .

Molecular Structure Analysis

Molecular docking experiments were conducted against COX-2 enzyme using Surflex-Dock GeomX programme of Sybyl software on Dell T-1500 workstation to confirm the mechanism of action of active compounds among the series. In silico study revealed the binding interactions of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs with COX-2 protein and is in agreement with the in vivo anti-inflammatory activity .

Chemical Reactions Analysis

The compound was synthesized through chloroacetylation and subsequent reaction with substituted piperazines, leading to the formation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were not explicitly mentioned in the provided abstracts.

Relevant Case Studies

No specific case studies related to the compound were mentioned in the provided abstracts.

Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors.

Structural variations of 1-(4-(phenoxymethyl)benzyl)piperidines as nonimidazole histamine H3 receptor antagonists.

Aplicaciones Científicas De Investigación

ACAT Inhibitor for Treating Diseases

Compounds with the benzimidazole and piperidine moiety, such as the clinical candidate K-604, have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing significant selectivity over ACAT-2. These inhibitors exhibit enhanced aqueous solubility and oral absorption, indicating their potential utility in treating diseases involving ACAT-1 overexpression, such as atherosclerosis and Alzheimer's disease (Shibuya et al., 2018).

Antimicrobial and Antioxidant Agents

Benzodiazepines bearing benzimidazole and indole moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, including structures with benzimidazole linked to piperidine, showed potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant properties (Naraboli & Biradar, 2017).

Anticancer Activity

Certain benzothiazole derivatives, structurally similar to the query compound, have been synthesized and assessed for their potential anticancer activity. These studies focus on incorporating different heterocyclic rings to enhance antitumor efficacy, indicating the relevance of such structural frameworks in designing novel anticancer agents (Yurttaş et al., 2015).

NMDA Receptor Antagonists

Compounds like 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, suggesting the utility of benzimidazole-piperidine structures in developing treatments for neurological conditions, such as Parkinson's disease (Wright et al., 1999).

Propiedades

IUPAC Name

N-(4-acetylphenyl)-2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15(27)16-6-8-18(9-7-16)23-21(28)14-26-12-10-17(11-13-26)22-24-19-4-2-3-5-20(19)25-22/h2-9,17H,10-14H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASWFBQSSYFFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.